molecular formula C19H15FN4O3 B5442162 2-(2-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

2-(2-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B5442162
M. Wt: 366.3 g/mol
InChI Key: HFWHCSWCUNUQMC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 2-fluorophenyl group at position 2, a nitrile group at position 4, and a piperazine moiety at position 3. The piperazine ring is further functionalized with a furan-2-carbonyl group, which introduces aromatic and electron-rich characteristics.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3/c20-14-5-2-1-4-13(14)17-22-15(12-21)19(27-17)24-9-7-23(8-10-24)18(25)16-6-3-11-26-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWHCSWCUNUQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the fluorophenyl group, and the attachment of the furan-2-carbonyl piperazine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

2-(2-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The furan-2-carbonyl group distinguishes the target compound from analogs with methylbenzoyl or chloroacetyl substituents. Furan’s electron-rich nature may enhance π-π stacking interactions in biological systems compared to bulkier alkyl or halogenated groups .
  • The 2-fluorophenyl substituent is conserved in some analogs, suggesting its role in optimizing lipophilicity and target binding .

Pharmacological and Selectivity Profiles

Nucleoside Transporter (ENT) Selectivity

highlights the importance of fluorophenyl-piperazine derivatives in ENT modulation. For example, FPMINT , a structurally related compound, exhibits 5–10-fold selectivity for ENT2 over ENT1 due to its 4-(2-fluorophenyl)piperazine motif . While direct data for the target compound are unavailable, the furan-2-carbonyl group may further refine selectivity by introducing steric and electronic effects distinct from methoxy or trifluoromethyl groups in analogs like D6 and D7 ().

Antimicrobial Potential

Compounds with piperazine-carbonitrile scaffolds (e.g., derivatives in ) show activity against bacterial biofilms. The target compound’s furan moiety, known for antimicrobial properties in other contexts, could synergize with the oxazole core to enhance efficacy .

Physicochemical Properties

Melting Points and Solubility

Analogous compounds in exhibit melting points ranging from 180–250°C , influenced by substituent polarity. For instance:

  • D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide): mp ~220°C .
  • 3 (a pyrimidine-carbonitrile analog): mp 242–243°C .

The target compound’s furan-2-carbonyl group likely reduces melting point compared to quinoline-carbonyl analogs due to decreased molecular rigidity.

NMR Spectral Data

  • 1H NMR : Aromatic protons in fluorophenyl groups resonate at δ 7.2–8.1 ppm , while piperazine protons appear at δ 2.5–3.5 ppm .
  • 13C NMR : The oxazole nitrile carbon is typically observed at δ 115–120 ppm .

Biological Activity

The compound 2-(2-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on recent research findings.

Chemical Structure and Properties

This compound features several key structural components:

  • A fluorophenyl moiety that may contribute to its lipophilicity and ability to interact with biological targets.
  • A piperazine ring , which is commonly associated with various pharmacological activities.
  • An oxazole ring, known for its presence in several biologically active compounds.

The molecular formula is C17H18FN3O3C_{17}H_{18}FN_3O_3, and it has a molecular weight of approximately 345.35 g/mol.

Anticancer Potential

Compounds containing the oxazole structure have been investigated for their anticancer properties. For instance, derivatives with similar functional groups have demonstrated the ability to inhibit cell proliferation in cancer cell lines. The presence of a piperazine moiety is often linked to enhanced activity against certain cancers due to its role in modulating receptor interactions .

The mechanism of action for compounds like this one typically involves interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. For example, studies on related compounds suggest that they may act as inhibitors of key enzymes involved in tumor growth or inflammation .

Synthesis

The synthesis of this compound generally involves multiple steps:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Functionalization of the fluorophenyl group to enhance biological activity.

Optimizing reaction conditions is crucial for achieving high yields and purity .

Case Studies

Several studies have evaluated the biological activity of oxazole derivatives:

  • Antimicrobial Activity : A series of oxazole derivatives were synthesized and tested against Candida albicans and Aspergillus niger. The results showed minimum inhibitory concentrations (MIC) ranging from 1.6 µg/ml to 3.2 µg/ml, indicating potent antifungal properties .
  • Anticancer Evaluation : A related study assessed a compound with similar structural features against various cancer cell lines, demonstrating significant inhibition of cell growth at low micromolar concentrations .

Comparative Analysis

To provide a clearer understanding of the biological activity associated with this compound, a comparison table is presented below:

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and anticancer activities
Related Oxazole DerivativeSimilarAntimicrobial activity against bacteria and fungi
Piperazine DerivativeContains piperazineAnticancer and antimicrobial properties

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies fluorophenyl, oxazole, and piperazine moieties via characteristic shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 407.12) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures using SHELX programs to validate stereochemistry and bond angles .

How can researchers identify and validate biological targets for this compound?

Q. Advanced Research Focus

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like autotaxin, leveraging structural analogs (e.g., GLPG1690) .
  • In Vitro Assays : Measure inhibition of lysophosphatidic acid (LPA) production in cell lines (e.g., HT-1080 fibroblasts) .
  • In Vivo Models : Evaluate efficacy in disease models (e.g., bleomycin-induced pulmonary fibrosis) with LC-MS/MS quantification of LPA levels .

What strategies are effective for establishing structure-activity relationships (SAR) with analogs?

Q. Advanced Research Focus

  • Analog Synthesis : Replace the furan-2-carbonyl group with thiophene or benzoyl moieties to assess impact on bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the oxazole nitrile) .
  • Biological Profiling : Compare IC₅₀ values across analogs in enzymatic assays (e.g., autotaxin inhibition) .

How should crystallographic data contradictions (e.g., twinning, disorder) be resolved?

Q. Advanced Research Focus

  • Refinement Tools : Use SHELXL for high-resolution data, applying TWIN/BASF commands to address twinning .
  • Disorder Modeling : Partition disordered regions (e.g., flexible piperazine rings) with PART/SUMP restraints .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

What methodologies address poor solubility in pharmacological assays?

Q. Basic Research Focus

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce phosphate or acetyl groups to the oxazole ring for improved bioavailability .

How can stability under physiological conditions be assessed?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to pH 1–13, UV light, and 40°C/75% RH, monitoring degradation via UPLC-PDA .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .

What computational approaches predict binding modes with target proteins?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., autotaxin) for 100 ns in GROMACS to assess binding stability .
  • Free Energy Calculations : Use MM-PBSA to estimate binding affinities of fluorophenyl-modified analogs .

How to resolve contradictions between in vitro and in vivo efficacy data?

Q. Advanced Research Focus

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations to identify bioavailability bottlenecks .
  • Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites in serum .
  • Dose-Response Correlation : Recalibrate in vitro assays using physiologically relevant drug concentrations .

What methods evaluate metabolic stability for lead optimization?

Q. Advanced Research Focus

  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Half-life (t₁/₂) Determination : Incubate with hepatocytes and calculate degradation kinetics .

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